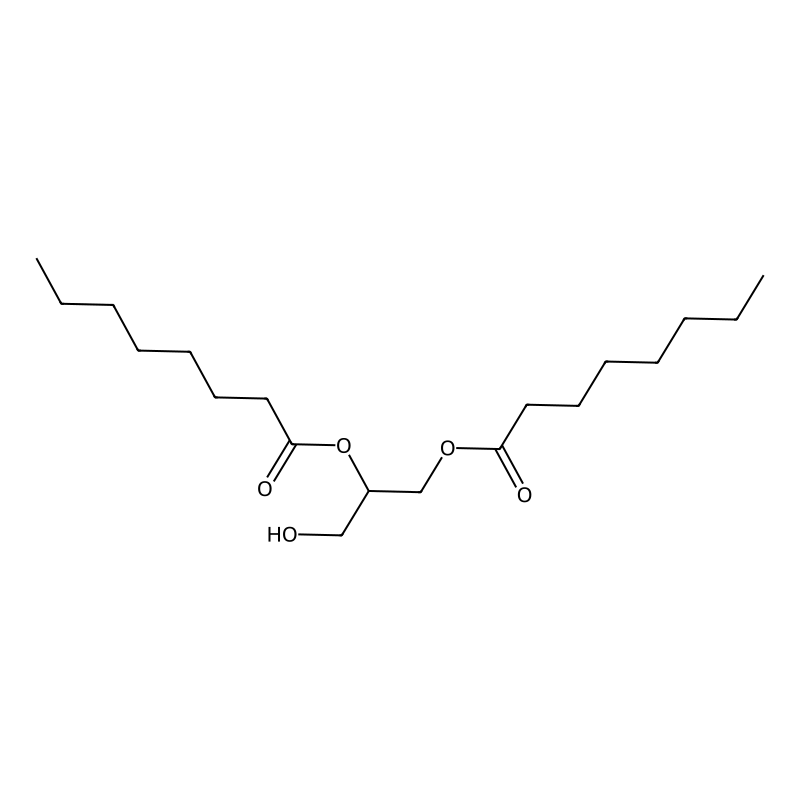

1,2-Dioctanoylglycerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

-Dioctanoylglycerol in Cell Signaling Research

1.2-Dioctanoylglycerol (1,2-DAG), also known as sn-1,2-dioctanoylglycerol or DiC8, is a synthetic molecule that mimics the function of a naturally occurring signaling molecule, diacylglycerol (DAG) []. DAG plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival, by activating protein kinase C (PKC) [].

-DAG as a PKC Activator

One primary application of 1,2-DAG in scientific research is as a tool to study PKC activity. Due to its cell-permeable nature, 1,2-DAG can readily enter cells and activate PKC, mimicking the effect of natural DAG signals. This allows researchers to investigate the downstream effects of PKC activation in various cell types and model systems [, ].

Probing Beyond PKC

While initially used for PKC studies, research has revealed that 1,2-DAG can also exert effects independent of PKC. Studies show that 1,2-DAG can induce changes in intracellular calcium levels and influence the activity of other signaling pathways []. This has led to the exploration of 1,2-DAG as a potential tool for studying broader cellular signaling mechanisms beyond PKC.

1,2-Dioctanoyl-glycerol, also known as 1,2-dioctanoyl-sn-glycerol, is a synthetic diacylglycerol compound with the chemical formula C19H36O5 and a molecular weight of 344.5 g/mol. It is characterized by two octanoyl (C8) fatty acid chains esterified to the glycerol backbone at the sn-1 and sn-2 positions. This compound is notable for its role as an activator of protein kinase C, a crucial enzyme in various cellular signaling pathways.

1,2-Dioctanoyl-glycerol is a clear, colorless oil or waxy solid that is soluble in dimethyl sulfoxide and ethanol, making it suitable for laboratory applications. It is often used in research to study cellular processes involving protein kinase C activation and has been implicated in various biological activities related to cell proliferation and differentiation .

1,2-Dioctanoylglycerol acts as a potent activator of protein kinase C (PKC) []. PKC is a family of enzymes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis (programmed cell death). DAG binds to the regulatory domain of PKC, inducing a conformational change that allows it to bind to phosphatidylserine (another lipid) and become activated []. This activation triggers a cascade of signaling events within the cell.

It's important to note that 1,2-Dioctanoylglycerol is not a physiological DAG (naturally occurring in cells). However, it serves as a useful tool for studying PKC activation and its role in cellular signaling pathways [].

The compound can also undergo hydrolysis under certain conditions, yielding free fatty acids and glycerol. This reaction can be catalyzed by lipases or occur spontaneously in aqueous environments .

1,2-Dioctanoyl-glycerol exhibits significant biological activity as a potent activator of protein kinase C. This activation is transient but leads to critical cellular responses such as:

- Cell Proliferation: It has been shown to induce proliferation in various cell types by activating signaling pathways that promote growth .

- Cell Differentiation: The compound influences differentiation processes, particularly in immune and reproductive cells .

- Morphological Changes: Activation of protein kinase C by 1,2-dioctanoyl-glycerol can cause notable changes in cell shape and cytoskeletal organization due to the accumulation of filamentous actin .

The synthesis of 1,2-dioctanoyl-glycerol typically involves esterification reactions where glycerol is reacted with octanoic acid in the presence of a catalyst. Common methods include:

- Direct Esterification: Glycerol reacts with octanoic acid under acidic conditions to form 1,2-dioctanoyl-glycerol.

- Transesterification: This method involves exchanging the ester bonds of triglycerides derived from natural oils with glycerol to produce diacylglycerols like 1,2-dioctanoyl-glycerol.

These reactions are generally carried out under controlled temperatures and may require purification steps to isolate the desired product .

1,2-Dioctanoyl-glycerol has several applications in biochemical research and industry:

- Research Tool: It is widely used as a tool for studying protein kinase C signaling pathways and their implications in cancer biology and cell signaling.

- Cell Culture: The compound is utilized in cell culture studies to investigate its effects on cell growth and differentiation.

- Pharmaceutical Research: Due to its biological activity, it may be explored for potential therapeutic applications targeting diseases associated with protein kinase C dysregulation .

Studies have demonstrated that 1,2-dioctanoyl-glycerol interacts specifically with protein kinase C isoforms. Its ability to induce translocation of these kinases from the cytosol to cellular membranes is a key feature that facilitates downstream signaling events. Research indicates that it can mimic the action of phorbol esters but with distinct kinetics and specificity .

Moreover, interaction studies have shown that this compound can influence other cellular processes such as apoptosis and inflammation through its effects on various signaling pathways .

Several compounds share structural similarities with 1,2-dioctanoyl-glycerol. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Dioleoyl-glycerol | Diacylglycerol | Contains unsaturated fatty acids; different biological properties. |

| 1,3-Dioctanoyl-glycerol | Diacylglycerol | Different acyl position; less potent PKC activator compared to 1,2-isomer. |

| Phorbol 12-myristate 13-acetate | Phorbol ester | Stronger tumor-promoting activity; more complex structure. |

| 1,2-Dipalmitoyl-glycerol | Diacylglycerol | Saturated fatty acids; different membrane properties affecting fluidity. |

The unique positioning of acyl groups at the sn-1 and sn-2 positions distinguishes 1,2-dioctanoyl-glycerol from its analogs regarding its biological activity and specificity towards protein kinase C activation .

Molecular Interactions with PKC Isoforms

DiC8 binds to the conserved C1 domain of PKC isoforms, which recognizes DAGs via stereospecific interactions. Structural studies of PKCδ’s C1B domain complexed with DAG reveal a hydrophobic pocket that accommodates the acyl chains of DiC8, while the sn-1,2 glycerol backbone interacts with polar residues. This binding induces a conformational change, exposing the catalytic domain for substrate access.

Key Isoforms Activated by DiC8

DiC8’s shorter octanoyl chains enhance solubility compared to long-chain DAGs, enabling efficient membrane penetration and PKC activation at lower concentrations. However, its non-physiological nature limits its use in studies requiring endogenous DAG specificity.

Temporal Dynamics of PKC Activation and Deactivation

DiC8-induced PKC activation exhibits transient kinetics, with rapid translocation followed by deactivation. For example, in HeLa cells, DiC8 (10 µM) induces membrane localization of the C1a-EGFP sensor within minutes, while prolonged exposure leads to cytosolic redistribution. This dynamic behavior mirrors endogenous DAG signaling but lacks the sustained activation seen with phorbol esters.

Temporal Parameters of DiC8-Mediated PKC Activity

The delayed accumulation phase of DiC8 in platelets underscores its role in sustaining signaling cascades, particularly in processes like platelet secretion and aggregation.

Downstream Phosphorylation Targets in Cellular Signaling

DiC8 triggers PKC-dependent phosphorylation of diverse substrates, influencing cytoskeletal reorganization, ion channel regulation, and receptor desensitization.

Notable PKC Targets Activated by DiC8

In cardiac myocytes, DiC8 (1–10 µM) inhibits L-type Ca²⁺ currents by shifting steady-state inactivation and increasing inactivation kinetics, highlighting its role in modulating excitation-contraction coupling. Similarly, in epithelial cells, DiC8-induced vinculin phosphorylation is critical for calcium-dependent junctional sealing.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Protein kinase C-independent inhibition of arterial smooth muscle K(+) channels by a diacylglycerol analogue

Rd Rainbow, Am Parker, Nw DaviesPMID: 21323899 DOI: 10.1111/j.1476-5381.2011.01268.x

Abstract

Analogues of the endogenous diacylglycerols have been used extensively as pharmacological activators of protein kinase C (PKC). Several reports show that some of these compounds have additional effects that are independent of PKC activation, including direct block of K(+) and Ca(2+) channels. We investigated whether dioctanoyl-sn-glycerol (DiC8), a commonly used diacylglycerol analogue, blocks K(+) currents of rat mesenteric arterial smooth muscle in a PKC-independent manner.Conventional whole-cell and inside-out patch clamp was used to measure the inhibition of K(+) currents of rat isolated mesenteric smooth muscle cells by DiC8 in the absence and presence of PKC inhibitor peptide.

Mesenteric artery smooth muscle K(v) currents inactivated very slowly with a time constant of about 2 s following pulses from -65 to +40 mV. Application of 1 µM DiC8 produced an approximate 40-fold increase in the apparent rate of inactivation. Pretreatment of the cells with PKC inhibitor peptide had a minimal effect on the action of DiC8, and substantial inactivation still occurred, indicating that this effect was mainly independent of PKC. We also found that DiC8 blocked BK and K(ATP) currents, and again a significant proportion of these blocks occurred independently of PKC activation.

These results show that DiC8 has a direct effect on arterial smooth muscle K(+) channels, and this precludes its use as a PKC activator when investigating PKC-mediated effects on vascular K(+) channels.

Effects of the DAG analogue 1,2-dioctanoyl-sn-glycerol (DiC8) on nicotine- and clothianidin-evoked currents through α-bungarotoxin-insensitive nicotinic acetylcholine receptors expressed on cockroach neurosecretory cells

Jean-Noël Houchat, Emiliane Taillebois, Steeve H ThanyPMID: 32169464 DOI: 10.1016/j.neuro.2020.03.004

Abstract

We previously demonstrated that the cockroach α-bungarotoxin-sensitive nicotinic acetylcholine receptors, nAChR1 and nAChR2 subtypes, are differently sensitive to intracellular calcium pathways. Here, using whole cell patch-clamp recordings, we studied the effects of the diacylglycerol (DAG) analogue 1,2-dioctanoyl-sn-glycerol (DiC8) on nicotine- and clothianidin-evoked currents under an α-bungarotoxin treatment. Our results demonstrated that DiC8 reduced nicotine and clothianidin evoked currents. 10 μM DiC8 suppressed the increase in nicotine-induced currents which was brought about by application of 5 mM caffeine or 9 mM Ca, whereas DiC8 did not affect the decrease in nicotine-induced currents induced by BAPTA. Similarly, bath application of caffeine or 9 mM Ca

did not change the clothianidin effects, and the amplitude of clothianidin-induced currents was not affected. However, co-application of both 10 μM DiC8 with 9 mM Ca

, caffeine or BAPTA reduced clothianidin current amplitudes. We conclude that nicotine and clothianidin differently modulate nAChR1 and nAChR2 subtypes under DiC8 treatment, and that nicotine activates nAChR1, whereas clothianidin activates both nAChR1 and nAChR2 subtypes.

Differential involvement of protein kinase C and protein kinase A in ghrelin-induced growth hormone and gonadotrophin release from goldfish (Carassius auratus) pituitary cells

C L Grey, J P ChangPMID: 21919972 DOI: 10.1111/j.1365-2826.2011.02221.x

Abstract

Ghrelin (GRLN) and its receptor have been identified and characterised in goldfish brain and the pituitary, and recent evidence shows that goldfish (g)GRLN(19) induces both growth hormone (GH) and maturational gonadotrophin (LH) release through an extracellular Ca(2+) -dependent mechanism in goldfish. To further understand the role of GRLN in hormone release, the present study examined the involvement of protein kinase C (PKC) and protein kinase A (PKA) in gGRLN(19) -induced GH and LH release and corresponding Ca(2+) signals in primary cultures of goldfish pituitary cells. Treatments with PKC inhibitors, Bis-II and Gö 6976, significantly reduced gGRLN(19) -induced GH and LH release and their corresponding intracellular Ca(2+) signals in identified somatotrophs and gonadotrophs, respectively. gGRLN(19) was unable to further stimulate hormone release or Ca(2+) signals when cells were pretreated with the PKC agonist, DiC8. PKA inhibitors, H-89 and KT 5720, inhibited gGRLN(19) -induced LH release and Ca(2+) signals in gonadotrophs but not GH release or Ca(2+) signals in somatotrophs. Interestingly, pretreatment of pituitary cells with the adenylate cyclase activator forskolin potentiated gGRLN(19) -induced GH, but not LH, release, although it had no effect on intracellular Ca(2+) signals in either cell type. Taken together, the results suggest that PKC is an important intracellular component in gGRLN(19) -induced GH and LH release, whereas PKA is involved in gGRLN(19) -elicited LH release. Furthermore, the PKA pathway potentiates gGRLN(19) -induced GH release via a Ca(2+) -independent mechanism. Overall, the present study provides insight into the neuroendocrine regulation of GH and LH release by elucidating the mechanistic aspects of GRLN, a hormone involved in many critical physiological processes, including pituitary functions.Differential regulation of threonine and tyrosine phosphorylations on protein kinase Cdelta by G-protein-mediated pathways in platelets

Swaminathan Murugappan, Ramya Chari, Vasu M Palli, Jianguo Jin, Satya P KunapuliPMID: 18652571 DOI: 10.1042/BJ20080235

Abstract

Phosphorylation of activation loop threonine (Thr(505)) and regulatory domain tyrosine (Tyr(311)) residues are key regulators of PKC (protein kinase C) delta function in platelets. In the present study, we show that G(q) and G(12/13) pathways regulate the Thr(505) and Tyr(311) phosphorylation on PKCdelta in an interdependent manner. DiC8 (1,2-dioctanoylglycerol), a synthetic analogue of DAG (diacylglycerol), caused Thr(505), but not Tyr(311), phosphorylation on PKCdelta, whereas selective activation of G(12/13) pathways by the YFLLRNP peptide failed to cause phosphorylation of either residue. However, simultaneous activation by DiC8 and YFLLRNP resulted in Thr(505) and Tyr(311) phosphorylation on PKCdelta. In addition, we found that the activation of SFKs (Src family tyrosine kinases) is essential for G(12/13)-mediated Tyr(311) phosphorylation of PKCdelta. These results were confirmed using G(q)-deficient mouse platelets. Finally, we investigated whether Thr(505) phosphorylation is required for Tyr(311) phosphorylation. A T505A PKCdelta mutant failed to be phosphorylated at Tyr(311), even upon stimulation of both G(q) and G(12/13) pathways. We conclude that (i) PKCdelta binding to DAG, downstream of G(q) pathways, and its translocation results in Thr(505) phosphorylation, (ii) G(12/13) pathways activate SFKs required for the phosphorylation of Tyr(311) on Thr(505)-phosphorylated PKCdelta, and (iii) Thr(505) phosphorylation is a prerequisite for Tyr(311) phosphorylation on PKCdelta.Regulation of the human Na+-dependent glucose cotransporter hSGLT2

Chiara Ghezzi, Ernest M WrightPMID: 22673616 DOI: 10.1152/ajpcell.00115.2012

Abstract

The human Na(+)-glucose cotransporter SGLT2 is expressed mainly in the kidney proximal convoluted tubule where it is considered to be responsible for the bulk of glucose reabsorption. Phosphorylation profiling has revealed that SGLT2 exists in a phosphorylated state in the rat renal proximal tubule cortex, so we decided to investigate the regulation of human SGLT2 (hSGLT2) by protein kinases. hSGLT2 was expressed in human embryonic kidney (HEK) 293T cells, and the activity of the protein was measured using radiotracer and whole cell patch-clamp electrophysiology assays before and after activation of protein kinases. 8-Bromo-adenosine cAMP (8-Br-cAMP) was used to activate protein kinase A, and sn-1,2-dioctanoylglycerol (DOG) was used to activate protein kinase C (PKC). 8-Br-cAMP stimulated D-[α-methyl-(14)C]glucopyranoside ([(14)C]α-MDG) uptake and Na(+)-glucose currents by 200% and DOG increased [(14)C]α-MDG uptake and Na(+)-glucose currents by 50%. In both cases the increase in SGLT2 activity was marked by an increase in the maximum rate of transport with no change in glucose affinity. These effects were completely negated by mutation of serine 624 to alanine. Insulin induced a 250% increase in Na(+)-glucose transport by wild-type but not S624A SGLT2. Parallel studies confirmed that the activity of hSGLT1 was regulated by PKA and PKC due to changes in the number of transporters in the cell membrane. hSGLT1 was relatively insensitive to insulin. We conclude that hSGLT1 and hSGLT2 are regulated by different mechanisms and suggest that insulin is an SGLT2 agonist in vivo.Roles of phospholipase D in phorbol myristate acetate-stimulated neutrophil respiratory burst

Tianhui Hu, Zhaoxia Liu, Xun ShenPMID: 20158570 DOI: 10.1111/j.1582-4934.2010.01035.x

Abstract

The phorbol myristate acetate (PMA) stimulated nutrophil respiratory burst has been considered to simply involve the activation of protein kinase C (PKC). However, the PLD activity was also increased by 10-fold in human neutrophils stimulated with 100 nM PMA. Unexpectedly, U73122, an inhibitor of phospholipase C, was found to significantly inhibit PMA-stimulated respiratory burst in human neutrophils. U73122 at the concentrations, which were sufficient to inhibit the respiratory burst completely, caused partial inhibition of the PLD activity but no inhibition on PKC translocation and activation, suggesting that PLD activity is also required in PMA-stimulated respiratory burst. Using 1-butanol, a PLD substrate, to block phosphatidic acid (PA) generation, the PMA-stimulated neutrophil respiratory burst was also partially inhibited, further indicating that PLD activation, possibly its hydrolytic product PA and diacylglycerol (DAG), is involved in PMA-stimulated respiratory burst. Since GF109203X, an inhibitor of PKC that could completely inhibit the respiratory burst in PMA-stimulated neutrophils, also caused certain suppression of PLD activation, it may suggest that PLD activation in PMA-stimulated neutrophils might be, to some extent, PKC dependent. To further study whether PLD contributes to the PMA stimulated respiratory burst through itself or its hydrolytic product, 1,2-dioctanoyl-sn-glycerol, an analogue of DAG , was used to prime cells at low concentration, and it reversed the inhibition of PMA-stimulated respiratory burst by U73122. The results indicate that U73122 may act as an inhibitor of PLD, and PLD activation is required in PMA-stimulated respiratory burst.Diacylglycerol-mediated regulation of Aplysia bag cell neuron excitability requires protein kinase C

Raymond M Sturgeon, Neil S MagoskiPMID: 27198498 DOI: 10.1113/JP272152

Abstract

In Aplysia, reproduction is initiated by the bag cell neurons and a prolonged period of enhanced excitability known as the afterdischarge. Phosphoinositide turnover is upregulated during the afterdischarge resulting in the hydrolysis of phosphatidylinositol-4,5-bisphosphate by phospholipase C (PLC) and the release of diacylglycerol (DAG) and inositol trisphosphate (IP3 ). In whole-cell voltage-clamped cultured bag cell neurons, 1-oleoyl-2-acetyl-sn-glycerol (OAG), a synthetic DAG analogue, activates a dose-dependent, transient, inward current (IOAG ) that is enhanced by IP3 , mimicked by PLC activation and dependent on basal protein kinase C (PKC) activity. OAG depolarizes bag cell neurons and triggers action potential firing in culture, and prolongs electrically stimulated afterdischarges in intact bag cell neuron clusters ex vivo. Although PKC alone cannot activate the current, it is required for IOAG ; this is the first description of required obligate PKC activity working in concert with PLC, DAG and IP3 to maintain the depolarization required for prolonged excitability in Aplysia reproduction.Following synaptic input, the bag cell neurons of Aplysia undergo a long-term afterdischarge of action potentials to secrete egg-laying hormone and initiate reproduction. Early in the afterdischarge, phospholipase C (PLC) hydrolyses phosphatidylinositol-4,5-bisphosphate into inositol trisphosphate (IP3 ) and diacylglycerol (DAG). In Aplysia, little is known about the action of DAG, or any interaction with IP3 ; thus, we examined the effects of a synthetic DAG analogue, 1-oleoyl-2-acetyl-sn-glycerol (OAG), on whole-cell voltage-clamped cultured bag cell neurons. OAG induced a large, prolonged, Ca(2+) -permeable, concentration-dependent inward current (IOAG ) that reversed at ∼-20 mV and was enhanced by intracellular IP3 . A similar current was evoked by either another DAG analogue, 1,2-dioctanoyl-sn-glycerol (DOG), or activating PLC with N-(3-trifluoromethylphenyl)-2,4,6-trimethylbenzenesulfonamide (m-3M3FBS). IOAG was reduced by the general cation channel blockers Gd(3+) or flufenamic acid. Work in other systems indicated that OAG activates channels independently of protein kinase C (PKC); however, we found pretreating bag cell neurons with any of the PKC inhibitors bisindolylmaleimide, sphinganine, or H7, attenuated IOAG . However, stimulating PKC with phorbol 12-myristate 13-acetate (PMA) did not evoke current or enhance IOAG ; moreover, unlike PMA, OAG failed to trigger PKC, as confirmed by an independent bioassay. Finally, OAG or m-3M3FBS depolarized cultured neurons, and while OAG did not provoke afterdischarges from bag cell neurons in the nervous system, it did double the duration of synaptically elicited afterdischarges. To our knowledge, this is the first report of obligate PKC activity for IOAG gating. An interaction between phosphoinositol metabolites and PKC could control the cation channel to influence afterdischarge duration.

Physiological role for phosphatidic acid in the translocation of the novel protein kinase C Apl II in Aplysia neurons

Carole A Farah, Ikue Nagakura, Daniel Weatherill, Xiaotang Fan, Wayne S SossinPMID: 18505819 DOI: 10.1128/MCB.00178-08

Abstract

In Aplysia californica, the serotonin-mediated translocation of protein kinase C (PKC) Apl II to neuronal membranes is important for synaptic plasticity. The orthologue of PKC Apl II, PKCepsilon, has been reported to require phosphatidic acid (PA) in conjunction with diacylglycerol (DAG) for translocation. We find that PKC Apl II can be synergistically translocated to membranes by the combination of DAG and PA. We identify a mutation in the C1b domain (arginine 273 to histidine; PKC Apl II-R273H) that removes the effects of exogenous PA. In Aplysia neurons, the inhibition of endogenous PA production by 1-butanol inhibited the physiological translocation of PKC Apl II by serotonin in the cell body and at the synapse but not the translocation of PKC Apl II-R273H. The translocation of PKC Apl II-R273H in the absence of PA was explained by two additional effects of this mutation: (i) the mutation removed C2 domain-mediated inhibition, and (ii) the mutation decreased the concentration of DAG required for PKC Apl II translocation. We present a model in which, under physiological conditions, PA is important to activate the novel PKC Apl II both by synergizing with DAG and removing C2 domain-mediated inhibition.Aldosterone stimulates vacuolar H(+)-ATPase activity in renal acid-secretory intercalated cells mainly via a protein kinase C-dependent pathway

Christian Winter, Nicole B Kampik, Luca Vedovelli, Florina Rothenberger, Teodor G Paunescu, Paul A Stehberger, Dennis Brown, Hubert John, Carsten A WagnerPMID: 21832245 DOI: 10.1152/ajpcell.00076.2011

Abstract

Urinary acidification in the collecting duct is mediated by the activity of H(+)-ATPases and is stimulated by various factors including angiotensin II and aldosterone. Classically, aldosterone effects are mediated via the mineralocorticoid receptor. Recently, we demonstrated a nongenomic stimulatory effect of aldosterone on H(+)-ATPase activity in acid-secretory intercalated cells of isolated mouse outer medullary collecting ducts (OMCD). Here we investigated the intracellular signaling cascade mediating this stimulatory effect. Aldosterone stimulated H(+)-ATPase activity in isolated mouse and human OMCDs. This effect was blocked by suramin, a general G protein inhibitor, and GP-2A, a specific G(αq) inhibitor, whereas pertussis toxin was without effect. Inhibition of phospholipase C with U-73122, chelation of intracellular Ca(2+) with BAPTA, and blockade of protein kinase C prevented the stimulation of H(+)-ATPases. Stimulation of PKC by DOG mimicked the effect of aldosterone on H(+)-ATPase activity. Similarly, aldosterone and DOG induced a rapid translocation of H(+)-ATPases to the luminal side of OMCD cells in vivo. In addition, PD098059, an inhibitor of ERK1/2 activation, blocked the aldosterone and DOG effects. Inhibition of PKA with H89 or KT2750 prevented and incubation with 8-bromoadenosine-cAMP mildly increased H(+)-ATPase activity. Thus, the nongenomic modulation of H(+)-ATPase activity in OMCD-intercalated cells by aldosterone involves several intracellular pathways and may be mediated by a G(αq) protein-coupled receptor and PKC. PKA and cAMP appear to have a modulatory effect. The rapid nongenomic action of aldosterone may participate in the regulation of H(+)-ATPase activity and contribute to final urinary acidification.Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation

Michelle A Lum, Carter J Barger, Alice H Hsu, Olga V Leontieva, Adrian R Black, Jennifer D BlackPMID: 26769967 DOI: 10.1074/jbc.M115.696211